Synthesis of 4-Bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one: A Comprehensive Technical Guide
Synthesis of 4-Bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one: A Comprehensive Technical Guide
Executive Summary
4-Bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one (CAS: 1337844-97-9) is a highly valued bicyclic building block in medicinal chemistry. The indanone core is a privileged scaffold frequently utilized in the development of kinase inhibitors, cholinesterase inhibitors, and monoamine oxidase modulators. The strategic placement of the bromine atom at the C4 position and the hydroxyl group at the C6 position provides orthogonal handles for late-stage functionalization, such as Suzuki-Miyaura cross-coupling and etherification. This whitepaper outlines a robust, self-validating, four-step synthetic route designed for high regiocontrol and scalability.
Part 1: Retrosynthetic Analysis & Mechanistic Rationale
A common pitfall in the synthesis of substituted indanones is attempting late-stage electrophilic aromatic substitution on a pre-formed core. Direct bromination of 6-hydroxy-1-indanone is fundamentally flawed for accessing the 4-bromo isomer. The hydroxyl group at C6 is a strong electron-donating group that directs electrophiles to the ortho (C5, C7) and para (C3a, fused) positions. Because C4 is meta to the hydroxyl group, direct bromination predominantly yields 5-bromo-6-hydroxy-1-indanone and 7-bromo-6-hydroxy-1-indanone.
To circumvent this regiochemical limitation, a de novo synthesis of the indanone ring must be executed starting from a pre-functionalized benzene derivative. The optimal retrosynthetic disconnection leads back to 2-bromo-4-methoxybenzaldehyde . This approach guarantees absolute regiocontrol by establishing the halogen position prior to ring closure.
Retrosynthetic pathway for 4-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one.
Part 2: Experimental Protocols (Self-Validating System)
This four-step protocol is designed to maximize yield while preventing side reactions such as hydrodebromination. Each step acts as a self-validating gate, ensuring purity before progressing to the next transformation.
Step 1: Knoevenagel Condensation
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Objective: Synthesis of (E)-3-(2-bromo-4-methoxyphenyl)acrylic acid.
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Mechanistic Causality: The [1] reliably extends the aldehyde into a three-carbon chain required for the indanone ring. Piperidine acts as a catalyst to form an iminium ion, facilitating the nucleophilic attack of malonic acid, followed by decarboxylation.
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Protocol:
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Dissolve 1.0 eq of 2-bromo-4-methoxybenzaldehyde and 1.5 eq of malonic acid in anhydrous pyridine (0.5 M).
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Add 0.1 eq of piperidine as a catalyst.
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Reflux the mixture at 100 °C for 4 hours until CO₂ evolution ceases.
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Cool to room temperature and acidify with 1M HCl to precipitate the cinnamic acid derivative.
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Filter, wash with cold water, and dry under vacuum.
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Step 2: Selective Alkene Reduction
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Objective: Synthesis of 3-(2-bromo-4-methoxyphenyl)propanoic acid.
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Mechanistic Causality: Standard heterogeneous hydrogenation (e.g., Pd/C) will cause hydrodebromination, cleaving the essential C–Br bond. [2] [RhCl(PPh₃)₃] is employed because it selectively reduces unhindered alkenes via a homogeneous mechanism without inserting into aryl-halide bonds.
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Protocol:
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Dissolve the acrylic acid intermediate in a 1:1 mixture of THF and absolute ethanol.
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Add 5 mol% of Wilkinson's catalyst.
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Purge the reaction flask with hydrogen gas and stir vigorously under a balloon of H₂ (1 atm) at 25 °C for 12 hours.
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Concentrate the solvent in vacuo, dissolve the residue in saturated NaHCO₃, filter off the rhodium catalyst, and acidify the filtrate to precipitate the saturated propanoic acid.
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Step 3: Intramolecular Friedel-Crafts Acylation
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Objective: Synthesis of 4-bromo-6-methoxy-1-indanone.
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Mechanistic Causality: [3] (10 wt% P₂O₅ in methanesulfonic acid) is a highly efficient, single-step alternative to the traditional two-step SOCl₂/AlCl₃ method. The methanesulfonic acid protonates the carboxylic acid, and P₂O₅ drives dehydration to form the acylium ion. Cyclization occurs exclusively at the C6 position (ortho to the methoxy group), as the C2 position is sterically and electronically blocked by the bromine atom.
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Protocol:
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Suspend the propanoic acid intermediate in Eaton's reagent (5 mL/mmol).
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Heat the mixture to 60 °C and stir for 2 hours.
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Carefully pour the dark, viscous mixture over crushed ice while stirring vigorously.
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Extract the aqueous layer with ethyl acetate (3x).
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Wash the combined organic layers with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate to yield the methoxy-indanone.
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Step 4: Ether Cleavage (Demethylation)
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Objective: Synthesis of 4-bromo-6-hydroxy-1-indanone.
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Mechanistic Causality: [4] is the gold standard for cleaving aryl methyl ethers. It acts as a strong Lewis acid, coordinating to the methoxy oxygen, followed by nucleophilic attack of bromide on the methyl group. This method requires no harsh acidic or basic aqueous conditions, preserving the ketone and aryl bromide functionalities.
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Protocol:
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Dissolve 4-bromo-6-methoxy-1-indanone in anhydrous dichloromethane (DCM) (0.2 M) under an inert argon atmosphere.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Dropwise, add 2.5 eq of a 1.0 M BBr₃ solution in DCM.
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Allow the reaction to slowly warm to room temperature and stir for 16 hours.
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Quench the reaction carefully at 0 °C with methanol, followed by water.
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Extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the final product.
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Step-by-step experimental workflow for the synthesis of the target indanone.
Part 3: Quantitative Data & Yield Analysis
The following table summarizes the optimized reaction parameters and typical isolated yields for the four-step sequence.
| Step | Transformation | Key Reagents & Catalyst | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Condensation | Malonic acid, Piperidine, Pyridine | 100 | 4 | 85 - 90% |
| 2 | Reduction | H₂ (1 atm), RhCl(PPh₃)₃, THF/EtOH | 25 | 12 | 92 - 95% |
| 3 | Cyclization | Eaton's Reagent (P₂O₅/MeSO₃H) | 60 | 2 | 75 - 82% |
| 4 | Demethylation | BBr₃, DCM | -78 to 25 | 16 | 88 - 93% |
| Total | Overall Synthesis | - | - | - | ~ 51 - 65% |
Part 4: Analytical Validation
To ensure the integrity of the self-validating system, the final product must be verified using spectroscopic methods to confirm regiochemistry and functional group tolerance:
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¹H NMR (400 MHz, DMSO-d₆): The aliphatic indanone core presents as two distinct multiplets at δ 3.05 (m, 2H, C3-H₂) and δ 2.65 (m, 2H, C2-H₂). The aromatic region will display two meta-coupled protons (J ≈ 2.5 Hz) at C5 and C7, definitively proving the 4,6-substitution pattern. The phenolic OH will appear as a broad singlet around δ 10.2 ppm (exchangeable with D₂O).
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LC-MS (ESI-TOF): Expected m/z for C₉H₇BrO₂ [M+H]⁺ is 226.97 and 228.97. The 1:1 isotopic ratio is characteristic of a single bromine atom, confirming that hydrodebromination did not occur during Step 2.
References
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Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions, 15.[Link]
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Osborn, J. A., Jardine, F. H., Young, J. F., & Wilkinson, G. (1966). The preparation and properties of tris(triphenylphosphine)halogenorhodium(I) and some reactions thereof including catalytic homogeneous hydrogenation of olefins and acetylenes and their derivatives. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1711-1732.[Link]
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Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. Convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071-4073.[Link]
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McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.[Link]
